N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S2/c1-13-2-7-17-18(12-13)31-22(19(17)20(24)27)25-21(28)14-8-10-26(11-9-14)32(29,30)16-5-3-15(23)4-6-16/h3-6,13-14H,2,7-12H2,1H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVBLRJBLDOJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a piperidine ring, a benzothiophene moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 332.42 g/mol. The presence of fluorine and sulfonyl groups contributes to its reactivity and potential biological activity.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of fluorine-substituted piperidine derivatives, which include compounds similar to the one . In vitro studies demonstrated significant inhibition of α-glucosidase and cholinesterase enzymes, suggesting that these compounds could be effective in managing blood glucose levels. For instance, one study reported that certain derivatives exhibited several-fold greater α-glucosidase inhibitory activity compared to acarbose, a standard antidiabetic drug .
Antioxidant Activity
The antioxidant properties of piperidine derivatives are also noteworthy. Compounds synthesized from this class have shown promising results in scavenging free radicals and reducing oxidative stress, which is crucial in preventing various diseases associated with oxidative damage .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Similar benzothiophene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Studies indicate that modifications to the benzothiophene structure can enhance antitumor efficacy by inducing apoptosis in cancer cells .
The biological activities of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in glucose metabolism (α-glucosidase) and neurotransmission (acetylcholinesterase), which may contribute to its antidiabetic and cognitive-enhancing effects .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its target enzymes. These studies reveal that structural features such as the sulfonyl group play a critical role in binding affinity and inhibition mechanisms .
Case Studies
- In Vivo Studies : A study involving STZ-induced diabetic rats demonstrated that specific piperidine derivatives significantly reduced blood glucose levels compared to control groups. The observed effects were attributed to enhanced insulin sensitivity and reduced hepatic glucose production .
- Antitumor Efficacy : Research on related benzothiophene compounds showed promising results against various cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic profiles against tumors .
Summary Table of Biological Activities
Comparison with Similar Compounds
Sulfonyl Group Variations
The 4-fluorobenzenesulfonyl moiety distinguishes the target compound from analogs with alternative sulfonyl groups:
Insights :
- The 4-fluoro substitution likely optimizes electronic interactions compared to thiophene sulfonyl groups, which may reduce target affinity due to weaker electron-withdrawing effects .
- Chlorophenyl analogs (e.g., ) suggest that bulky substituents can improve metabolic stability but may compromise solubility .
Heterocyclic Core Modifications
The benzothiophen core is compared to isoxazole and other heterocycles:
Insights :
Substituent Effects on Bioactivity
highlights the role of nitro groups in enhancing antimycobacterial activity. By analogy:
- The 3-carbamoyl group in the target compound may mimic nitro-substituted aryl moieties, facilitating hydrogen-bond interactions critical for target engagement .
- Methyl groups (e.g., 6-methyl in the target) are frequently employed to modulate steric effects and oxidative metabolism .
Hypothetical Data Table Based on Structural Trends
| Property | Target Compound | Thiophene-sulfonyl Analog (Ev6) | Chlorophenyl Analog (Ev5) |
|---|---|---|---|
| Molecular Weight | ~480 (estimated) | 467.6 | ~460 (estimated) |
| Key Substituent | 4-fluoro | Thiophene-sulfonyl | 2-chloro |
| Hypothesized Solubility | Moderate | Low | Moderate |
| Metabolic Stability | High (fluorine effect) | Moderate | High |
Methodological Considerations
- Similarity Analysis : Computational methods (e.g., fingerprint-based algorithms) would classify these analogs as "structurally similar" due to shared sulfonamide and heterocyclic motifs, but functional differences arise from substituent effects .
- CMC Determination : As seen in , substituents like fluorine or chlorine can critically influence aggregation behavior, analogous to alkyl chain length in surfactants .
Q & A
Q. What are the recommended synthetic routes for N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Amide bond formation between the tetrahydrobenzothiophene carbamoyl group and the piperidine-4-carboxamide moiety using coupling agents like HATU or EDCI in anhydrous conditions .
- Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Chromatographic techniques (e.g., flash chromatography) and recrystallization are critical to achieving >95% purity .
Note: Reaction intermediates should be characterized via NMR and LC-MS to confirm structural fidelity at each stage.
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of the tetrahydrobenzothiophene ring (δ ~2.5–3.5 ppm for methylene protons) and the fluorobenzenesulfonyl group (δ ~7.8–8.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial bioactivity screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence polarization or TR-FRET to evaluate binding affinity to bromodomains (e.g., BRD4), with IC₅₀ values calculated via dose-response curves .
- Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT or CellTiter-Glo, comparing results to known inhibitors (e.g., JQ1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Apply factorial designs (e.g., 2³ factorial matrix) to evaluate variables like temperature (50–80°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) .
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify rate-limiting steps, guiding solvent/catalyst selection .
- Process Control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time, reducing byproduct formation .
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
Q. What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to bromodomains, prioritizing poses with hydrogen bonds to conserved asparagine residues (e.g., N140 in BRD4) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrophobic interactions (e.g., with the ZA loop of BRD4) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to optimize binding affinity .
Q. How can solubility and metabolic stability be enhanced without compromising activity?
Methodological Answer:
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) via slurry experiments in ethanol/water mixtures to improve aqueous solubility .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance permeability, with enzymatic cleavage studies in human liver microsomes .
- LogP Optimization : Replace the 4-fluorobenzenesulfonyl group with polar substituents (e.g., morpholine sulfonamide) while maintaining <5 Å distance from the carboxamide for target engagement .
Q. What methodologies validate target specificity in complex biological systems?
Methodological Answer:
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine-modified analogs) to crosslink and identify off-target proteins in cell lysates, analyzed via LC-MS/MS .
- CRISPR-Cas9 Knockout : Validate target dependence by comparing activity in wild-type vs. BRD4-knockout cell lines .
- Thermal Shift Assays (TSA) : Monitor target protein melting temperature shifts (± compound) to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
